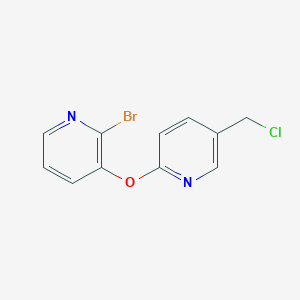

2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine

Description

Substitution Patterns

The compound comprises two pyridine rings connected via an ether linkage:

- First Pyridine Ring :

- Position 2 : Bromine atom (-Br).

- Position 3 : Ether oxygen (-O-) linking to the second pyridine.

- Second Pyridine Ring :

- Position 5 : Chloromethyl group (-CH$$_{2}$$Cl).

This arrangement creates a bipyridine ether scaffold with halogenated substituents at strategic positions.

Conformational Analysis

Conformational preferences in pyridine derivatives often involve steric and electronic interactions. For 2-alkoxy/aryloxypyridines , methoxy and similar groups tend to adopt conformations where the oxygen lone pairs eclipse the pyridine nitrogen. However, in this compound:

- The bromine at position 2 of the first pyridine may sterically influence the orientation of the ether linkage.

- The chloromethyl group at position 5 of the second pyridine introduces electron-withdrawing effects, potentially stabilizing resonance structures.

No explicit computational or experimental conformational data are available in the provided sources, but general principles suggest a preference for coplanar arrangements to maximize conjugation.

Comparative Structural Analysis with Related Bromochloropyridine Derivatives

Key Structural Analogues

Structural and Functional Differences

- Ring Connectivity :

- The target compound features a bipyridine ether framework, whereas analogues like 2-bromo-3-(chloromethyl)pyridine are monopyridine derivatives.

- Substituent Positioning :

- Electronic Effects :

- The ether linkage in the target compound may modulate the electron density of the pyridine rings compared to halogenated monopyridines, influencing reactivity in nucleophilic substitutions.

Properties

IUPAC Name |

2-bromo-3-[5-(chloromethyl)pyridin-2-yl]oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c12-11-9(2-1-5-14-11)16-10-4-3-8(6-13)7-15-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJENIUAIEXPBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671840 | |

| Record name | 2-Bromo-3-{[5-(chloromethyl)pyridin-2-yl]oxy}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-66-3 | |

| Record name | 2-Bromo-3-[[5-(chloromethyl)-2-pyridinyl]oxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-{[5-(chloromethyl)pyridin-2-yl]oxy}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine is a pyridine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features both bromine and chloromethyl functional groups, which contribute to its reactivity and biological activity. Understanding its biological properties is essential for exploring its therapeutic applications, particularly in antimicrobial and antiviral contexts.

The molecular formula of this compound is C11H8BrClN2O. Its structure includes a pyridine ring substituted with bromine and chloromethyl groups, enhancing its electrophilic character and potential for nucleophilic attack. The compound can be synthesized through various methods, including chloromethylation of 2-bromo-3-pyridinol, which involves treating the compound with chloromethyl methyl ether in the presence of a base.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, a study highlighted that certain pyridine derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Similar Pyridine Derivative | 56 ± 0.5% | S. aureus |

| Similar Pyridine Derivative | 55 ± 0.5% | E. coli |

Antiviral Activity

In the context of antiviral research, pyridine compounds have been recognized for their ability to inhibit viral replication. The presence of halogen substituents can enhance the interaction with viral proteins, potentially leading to effective inhibitors of viral enzymes . While specific data on the antiviral activity of this compound is limited, related compounds have demonstrated efficacy against viruses such as HIV and SARS-CoV-2.

The biological activity of halogenated pyridines often involves their ability to interact with microbial cell membranes or viral proteins. The electron-withdrawing nature of bromine and chlorine can increase the electrophilicity of the compound, facilitating nucleophilic attacks by biological targets. This mechanism may disrupt essential cellular processes in pathogens, leading to their inhibition or death .

Case Studies

- Antibacterial Efficacy : A study on various pyridine derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against E. coli and S. aureus. The study reported MIC values ranging from 50 µg/mL to 100 µg/mL depending on the specific derivative tested .

- Antiviral Potential : In a recent investigation into pyridine compounds' antiviral properties during the COVID-19 pandemic, several derivatives were found to inhibit viral replication effectively. Although direct studies on this specific compound are lacking, the structural similarities suggest potential antiviral applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) group undergoes substitution reactions with nucleophiles such as amines, thiols, or hydroxide ions. For example:

-

Reaction with amines : Produces aminomethyl derivatives.

-

Reaction with thiols : Forms thioether-linked products.

Example Reaction :

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PBr<sub>3</sub>, DCM, 0–30°C | 5-(Bromomethyl)-2-(2-bromopyridin-3-yloxy)pyridine | 44–49% |

This reaction highlights the chloromethyl group’s susceptibility to halogen exchange, with phosphorus tribromide facilitating bromide substitution under mild conditions.

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the pyridine ring participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling aryl- or alkyl-bond formation.

Example Reaction :

| Reagents/Conditions | Product | Catalyst System | Reference |

|---|---|---|---|

| Boronic ester, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Biaryl or alkyl-substituted pyridine | Pd-based, aqueous base |

This reaction is critical for constructing complex molecules in medicinal chemistry, leveraging the bromine’s reactivity with palladium catalysts.

Oxidation and Reduction Reactions

-

Oxidation : The chloromethyl group can be oxidized to a carbonyl (-CHO) or carboxylic acid (-COOH) group using agents like KMnO<sub>4</sub> or CrO<sub>3</sub>.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the chloromethyl group to a methyl (-CH<sub>3</sub>) group.

Key Data :

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 5-Carboxypyridine derivative | Acidic, 60–80°C |

| Reduction | H<sub>2</sub>, Pd/C | 5-Methylpyridine derivative | RT, 1 atm H<sub>2</sub> |

Ether Cleavage and Ring-Opening Reactions

The ether linkage connecting the pyridine rings can undergo cleavage under strong acidic (e.g., HBr) or basic conditions, yielding hydroxyl or bromide intermediates.

Example :

-

Treatment with HBr (48%) generates 2-bromo-3-hydroxypyridine and 5-(chloromethyl)pyridin-2-ol as fragments.

Research Findings and Case Studies

-

Suzuki Coupling Application : Used to synthesize biaryl derivatives for kinase inhibitors, achieving >90% coupling efficiency with aryl boronic esters .

-

Antimicrobial Derivatives : Substitution with morpholine at the chloromethyl site produced compounds with MIC values of 8–16 µg/mL against S. aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Key Features : Contains a bromine atom at position 2 and a methyl group at position 3.

- Applications : Used as a precursor in Suzuki-Miyaura couplings for pharmaceutical intermediates.

- Comparison : Lacks the chloromethyl group and pyridinyloxy linkage, reducing its versatility for alkylation or nucleophilic substitution compared to the target compound .

2-Chloro-3-bromo-5-methylpyridine (CAS N/A)

- Molecular Formula : C₆H₄BrClN

- Key Features : Dual halogenation (Br at position 3, Cl at position 2) and a methyl group at position 4.

- Applications: Potential use in agrochemicals or medicinal chemistry due to halogen-directed reactivity.

- Comparison : The absence of a chloromethyl group limits its utility in forming carbon-carbon bonds, unlike the target compound .

Chloromethyl-Substituted Heterocycles

5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)

- Molecular Formula : C₁₁H₁₀ClN₂

- Key Features : Chloromethyl group on a pyrimidine ring with a phenyl substituent.

- Physical Properties : Melting point 96.5–98°C, purity 97%.

- Applications : Likely used in drug discovery for kinase inhibitors or antimicrobial agents.

- Comparison : The pyrimidine core differs from the pyridine ring in the target compound, altering electronic properties and reactivity .

2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS 613239-76-2)

- Molecular Formula : C₁₃H₈ClF₃N

- Key Features : Chloromethylphenyl and trifluoromethyl groups on a pyridine ring.

- Physical Properties : Melting point 77–78°C, purity 95%.

- Applications: Potential use in materials science or as a fluorinated building block.

- Comparison : The trifluoromethyl group enhances lipophilicity, whereas the target compound’s bromopyridinyloxy group may favor π-π interactions in medicinal chemistry .

2-(Benzyloxy)-5-(chloromethyl)pyridine (CAS 202595-67-3)

- Molecular Formula: C₁₃H₁₂ClNO

- Key Features : Benzyloxy group at position 2 and chloromethyl at position 5.

- Physical Properties : Powder form, molecular weight 233.7 g/mol.

- Applications : Intermediate in synthesizing bioactive molecules.

Discontinued or Niche Compounds

- 2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9) :

- Applications : Marketed for research in oncology and neurology.

- Comparison : The imidazo[1,2-a]pyridine core offers distinct pharmacokinetic profiles compared to simple pyridines, highlighting the target compound’s structural simplicity .

Preparation Methods

Synthesis of Key Pyridine Intermediates

Preparation of 2-Bromo-5-chloropyridine

- Starting material: 2-Amino-5-chloropyridine

- Reagents: Bromine, hydrogen bromide, sodium nitrite in aqueous medium

- Conditions: Reaction at 0–10°C for 1.5 hours, followed by neutralization and filtration

- Yield: Approximately 93%

- Notes: This halogenation proceeds via diazotization of the amino group and subsequent bromination, yielding 2-bromo-5-chloropyridine as a beige powder with melting point 67-68°C. The process is well-documented and provides a high-purity intermediate for further modification.

Preparation of 2-Chloro-5-chloromethylpyridine

- Starting material: 2-Chloropyridine-5-carboxylic acid

- Reagents and steps:

- Conversion to acid chloride using thionyl chloride

- Optional esterification with ethanol

- Reduction with sodium borohydride to hydroxymethyl derivative

- Chlorination of hydroxyl group with thionyl chloride to chloromethyl derivative

- Alternative method: Direct chlorination of 2-chloro-5-methylpyridine using trichloroisocyanuric acid as initiator under 80-200°C, avoiding hazardous chlorine gas and aqueous waste.

Formation of the Pyridin-3-yloxy Linkage

The key ether linkage between the 2-bromopyridin-3-yl moiety and the 5-(chloromethyl)pyridine unit is typically formed via nucleophilic aromatic substitution or Ullmann-type coupling:

- General approach:

- Use of 3-hydroxy-2-bromopyridine or its equivalent as nucleophile

- Reaction with 5-(chloromethyl)pyridine under basic conditions or copper-catalyzed coupling to form the pyridin-3-yloxy bond

- Catalysts: Copper(I) salts or palladium catalysts may be employed to facilitate ether bond formation

- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for solubilizing the reactants and enabling high reactivity

- Temperature: Moderate heating (80-120°C) to promote coupling without decomposition

Detailed Synthetic Route Proposal

Research Findings and Optimization Notes

- Yield and Purity: The halogenation steps provide high yields (>90%) with well-defined melting points and NMR spectra confirming structure.

- Safety and Environmental: Newer chlorination methods using trichloroisocyanuric acid avoid the use of chlorine gas and aqueous waste, improving safety and reducing environmental impact.

- Reaction Monitoring: TLC, LC-MS, and NMR are effective for monitoring reaction progress and confirming intermediate and final product identity.

- Reaction Conditions: Temperature control is critical during diazotization and chlorination to prevent side reactions and decomposition.

- Catalysis: Copper-catalyzed ether formation is efficient and scalable, with solvent and base choice impacting reaction rate and yield.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-bromopyridin-3-yloxy)-5-(chloromethyl)pyridine, and what challenges arise during purification?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between 2-bromo-3-hydroxypyridine and 5-(chloromethyl)-2-chloropyridine, using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) under reflux . Challenges include competing side reactions (e.g., over-bromination or dehalogenation) and purification difficulties due to similar polarities of intermediates. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolation .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aromatic protons of the pyridine rings (δ 7.5–8.5 ppm), the chloromethyl group (δ ~4.5 ppm for CH₂Cl), and the ether-linked oxygen (deshielding adjacent protons) .

- FT-IR : Look for C-Br (550–650 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) stretches .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 303 (C₁₁H₈BrClN₂O) with fragmentation peaks corresponding to Br⁻ and Cl⁻ loss .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The chloromethyl group poses alkylation risks, requiring use of nitrile gloves and fume hoods. Brominated pyridines are eye/skin irritants (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) . Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the chloromethyl moiety .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group influence functionalization strategies for drug discovery?

- Methodological Answer : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols) to introduce pharmacophores. For example, coupling with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine sulfonamide derivatives (via SN2 mechanisms) can yield bioactive heterocycles targeting enzyme inhibition . Optimize reaction conditions (e.g., DMSO as solvent, 60°C) to minimize elimination side products .

Q. What contradictions exist in reported crystallographic data for analogous bromopyridine derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in bond angles (e.g., C-Br vs. C-Cl torsion angles) may arise from crystal packing effects or solvent inclusion. For example, monoclinic systems (e.g., P2₁/c) often show β angles ~90–91°, but variations up to 5° have been noted . Resolve via high-resolution SC-XRD with low-temperature data collection (<150 K) to reduce thermal motion artifacts .

Q. How can computational modeling (DFT, MD) predict the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the bromopyridine moiety and hydrophobic pockets of kinases (e.g., EGFR). The chloromethyl group may form covalent bonds with cysteine residues (e.g., in BTK inhibitors) .

- MD Simulations : AMBER or GROMACS can assess stability of ligand-protein complexes, focusing on solvation effects of the ether linkage .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of the bromopyridine subunit?

- Methodological Answer : To suppress proto-deboronation or homocoupling:

- Use Pd(OAc)₂ with SPhos ligand in degassed THF/H₂O (3:1) at 80°C.

- Add stoichiometric silver oxide to sequester bromide byproducts .

- Monitor reaction progress via TLC (Rf ~0.3 in 20% EtOAc/hexane).

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting yield data from different synthetic protocols?

- Methodological Answer : Perform a multivariate analysis (e.g., ANOVA) comparing variables:

- Catalyst (Pd vs. Cu), solvent polarity, and reaction time.

- For example, Pd-mediated couplings may yield 60–70% vs. Cu-catalyzed routes (40–50%) due to competing Ullmann pathways . Use LC-MS to quantify side products and optimize stoichiometry.

Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.